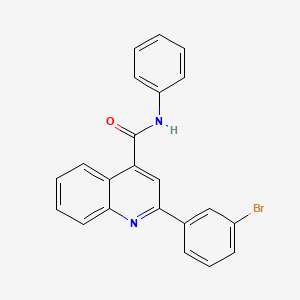
2-(3-bromophenyl)-N-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenyl)-N-phenylquinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has a bromophenyl group attached to the quinoline ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-N-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-N-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can modify the quinoline ring structure.
Scientific Research Applications
2-(3-bromophenyl)-N-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-N-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The bromophenyl group can enhance its binding affinity to certain enzymes or receptors. The quinoline ring structure allows it to interact with nucleic acids and proteins, potentially disrupting their normal functions. The exact pathways and targets depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3-bromophenyl)-N-phenylquinoline-4-carboxamide is unique due to its specific combination of a bromophenyl group and a quinoline ring This combination imparts distinct chemical properties and biological activities that may not be present in other similar compounds
Properties
Molecular Formula |
C22H15BrN2O |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-N-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H15BrN2O/c23-16-8-6-7-15(13-16)21-14-19(18-11-4-5-12-20(18)25-21)22(26)24-17-9-2-1-3-10-17/h1-14H,(H,24,26) |
InChI Key |
CSBXOYWGLZMAOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-({1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11659325.png)
![5-(2,3-dimethylphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11659326.png)
![3-(4-benzylpiperidin-1-yl)-5-methyl-5H-pyridazino[3,4-b][1,4]benzoxazine](/img/structure/B11659336.png)
![4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)butanamide](/img/structure/B11659344.png)
![1-[(2-chloro-6-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11659367.png)
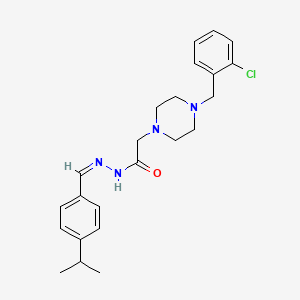
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11659374.png)
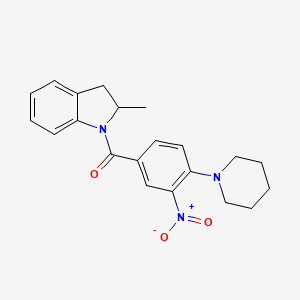
![Methyl 4-[(Z)-{[2-(4-benzylpiperazin-1-YL)acetamido]imino}methyl]benzoate](/img/structure/B11659382.png)
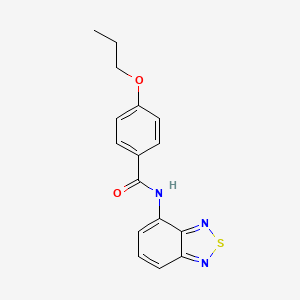
![7-(Benzyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11659398.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B11659400.png)
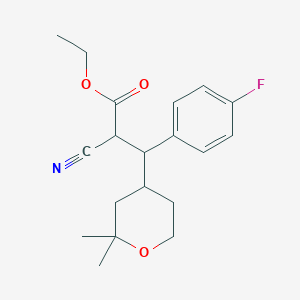
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11659402.png)
